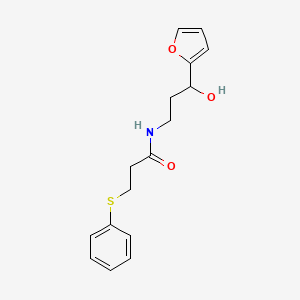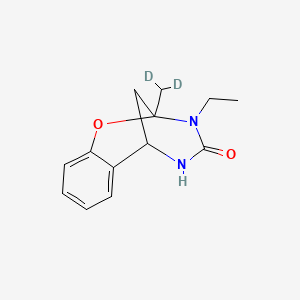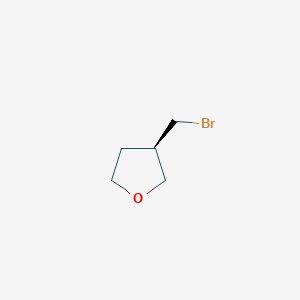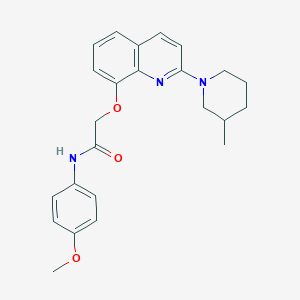
N-(4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, also known as MPQOA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPQOA belongs to the family of quinoline-based compounds and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and PARP-1. This compound has also been shown to modulate the expression of various proteins involved in cell signaling, including Akt, ERK, and p38 MAPK. In addition, this compound has been found to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize using various methods, and it is stable under different conditions. This compound has also been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. This compound has poor solubility in water, which can limit its use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for N-(4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide research. One direction is to further investigate the mechanism of action of this compound and its effects on various signaling pathways. Another direction is to explore the potential therapeutic applications of this compound in other diseases, including cardiovascular disease and metabolic disorders. Furthermore, there is a need to develop more efficient methods for synthesizing this compound and to optimize its pharmacokinetic properties.
Synthesis Methods
N-(4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide has been synthesized using different methods, including the Suzuki coupling reaction, Buchwald-Hartwig coupling reaction, and Pd-catalyzed C-H bond functionalization. The Suzuki coupling reaction involves the coupling of 2-bromo-8-quinolinol with 3-methylpiperidine, followed by the reaction with 4-methoxybenzeneboronic acid. The Buchwald-Hartwig coupling reaction involves the coupling of 2-bromo-8-quinolinol with 3-methylpiperidine, followed by the reaction with 4-methoxyaniline. The Pd-catalyzed C-H bond functionalization involves the reaction of 2-(3-methylpiperidin-1-yl)quinoline with 4-methoxyphenylacetic acid in the presence of a palladium catalyst.
Scientific Research Applications
N-(4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been found to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation in the brain.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-17-5-4-14-27(15-17)22-13-8-18-6-3-7-21(24(18)26-22)30-16-23(28)25-19-9-11-20(29-2)12-10-19/h3,6-13,17H,4-5,14-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGVVJVAGNZHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



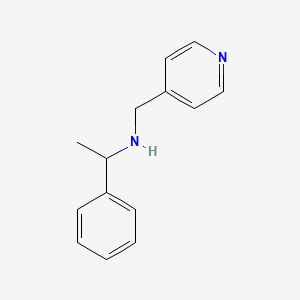

![1-{4-[(diethylamino)sulfonyl]phenyl}-N-(3-fluoro-4-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2914901.png)
![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2914903.png)
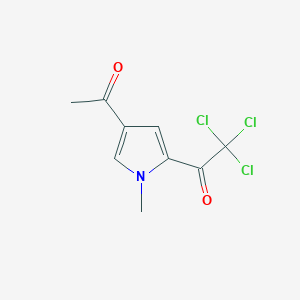
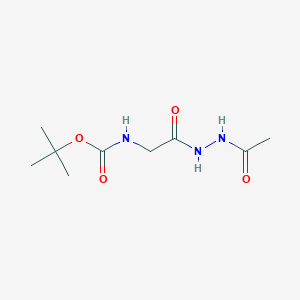


![(1S,6R,7R)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2914912.png)
